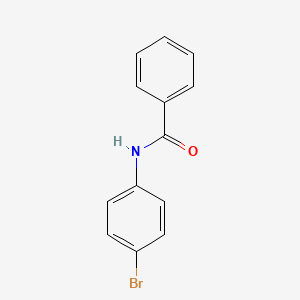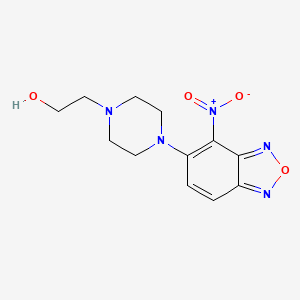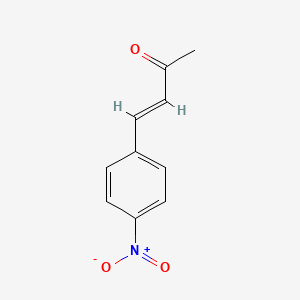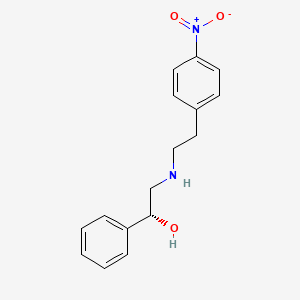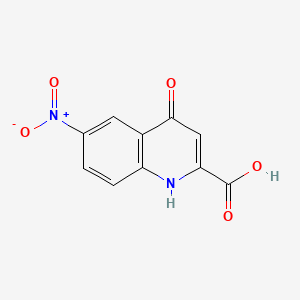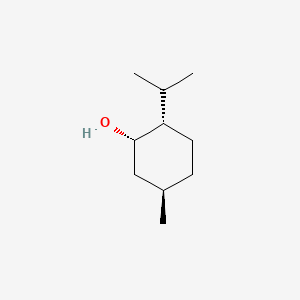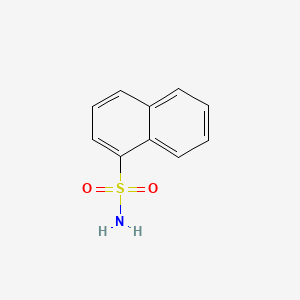
2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid has been explored through various synthetic pathways. For instance, a direct synthetic entry to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives was achieved using acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Another study reported the synthesis of 2-[1-alkyl-5,6-bis(alkoxycarbonyl)-1,2,3,4-tetrahydro-2-oxopyridin-3-yl]acetic acid derivatives via a domino Michael addition-cyclization reaction, which was performed without a catalyst and under solvent-free conditions . Additionally, a four-component, two-step reaction was used to synthesize poly-substituted pyrrolo[3,2-c]pyridin-4-one derivatives, utilizing acetic acid as both catalyst and solvent .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. In the case of the tetrahydro-2-oxopyridin-3-yl acetic acid derivatives, structures were corroborated by IR, ^1H- and ^13C-NMR, and EI-MS spectroscopy, as well as elemental analyses . For the pyrrolo[3,2-c]pyridin-4-one derivatives, the formation of multiple C–N and C–C bonds was achieved, and the molecular conformations were discussed based on spectral data .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been demonstrated in various contexts. Oxidative cyclization was used to synthesize diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, which can lead to biologically active amino acids like (R)- and (S)-3-pyrrolidineacetic acid . The de Mayo reaction, involving an intermolecular [2+2]-photocycloaddition, was employed to construct 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives . Additionally, 2-aryl(pyrrolidin-4-yl)acetic acids were synthesized and evaluated as agonists of S1P receptors, demonstrating their potential in biological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the solid-supported chiral auxiliary (S)-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl) acetic acid was used in the asymmetric synthesis of β2-homoarylglycines, showcasing its utility in solid-phase synthesis with stereoselectivity . The crystal structure of a related compound, (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid, was analyzed using X-ray diffraction, revealing a regioselective formation of methyl-substituted derivatives . The compound (4-oxo-1,4-dihydropyridin-1-yl)acetic acid was expected to be a betaine but was found to exist as an acid forming a linear helical chain in the crystal form . Lastly, the novel compound 2-oxo-1,2-dihydropyridine-1-acetic acid was synthesized and characterized, with its crystal structure indicating a ketonic configuration and intermolecular hydrogen bonds forming a one-dimensional folded chain structure .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-4-1-5(9)7(2-4)3-6(10)11/h4,8H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOXYLBGPIDAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401008546 | |
| Record name | (4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401008546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88877-52-5 | |
| Record name | 1-Pyrrolidineacetic acid, 4-hydroxy-2-oxo-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088877525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401008546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromophenyl)methyl]acetamide](/img/structure/B3023397.png)
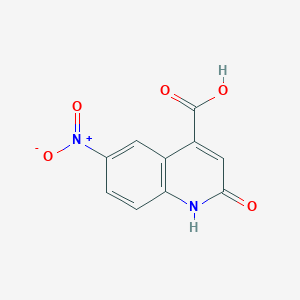

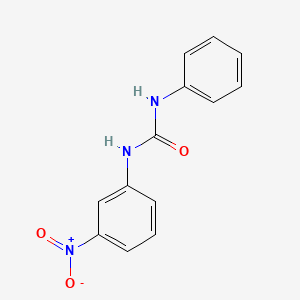
![1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone](/img/structure/B3023403.png)
![Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-](/img/structure/B3023404.png)
